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Compound of Interest

Compound Name: 2-Acetamido-5-aminopyridine

Cat. No.: B1225344

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-aminopyridine and its precursor, 2-aminopyridine, are privileged scaffolds in
medicinal chemistry, serving as a foundational building block for a diverse array of kinase
inhibitors. The pyridine ring system is adept at forming crucial hydrogen bond interactions with
the hinge region of the kinase ATP-binding site, a key feature for competitive inhibition. The
amino and acetamido groups at the 2- and 5-positions provide versatile handles for synthetic
modification, enabling the development of potent and selective inhibitors targeting a range of
kinases implicated in diseases such as cancer and neurological disorders. This document
provides a comprehensive overview of the application of 2-acetamido-5-aminopyridine in the
development of inhibitors for key kinase targets, including Cyclin-Dependent Kinases (CDKSs),
Anaplastic Lymphoma Kinase (ALK), and Vaccinia-Related Kinases (VRKS). Detailed protocols
for the synthesis of a representative kinase inhibitor, in vitro kinase activity assays, and cell
viability assessment are also presented.

Kinase Targets and Signaling Pathways

Kinase inhibitors derived from the 2-aminopyridine scaffold have demonstrated significant
efficacy against several important kinase families.
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Cyclin-Dependent Kinases (CDKSs)

CDKs are a family of serine/threonine kinases that play a central role in regulating the cell cycle
and gene transcription. Dysregulation of CDK activity is a hallmark of many cancers, making
them attractive targets for therapeutic intervention. Inhibitors based on the 2-aminopyridine
core can effectively block the ATP-binding site of CDKSs, leading to cell cycle arrest and
apoptosis in cancer cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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